molecular formula C14H20N2O3 B5117187 1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxamide

1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxamide

Katalognummer B5117187
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: YLADZMOBHFZHSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as HOCPCA and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wirkmechanismus

HOCPCA is a selective agonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. HOCPCA activates the NOP receptor, leading to the inhibition of pain transmission in the central nervous system.
Biochemical and Physiological Effects
HOCPCA has been shown to have analgesic effects in animal models of neuropathic pain. It has also been shown to reduce anxiety-like behavior in rodents and may have potential as an anxiolytic agent. HOCPCA has been studied for its effects on dopamine release in the brain and may have potential as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using HOCPCA in lab experiments is its selectivity for the NOP receptor, which allows for more specific targeting of this receptor compared to other compounds. However, one limitation of using HOCPCA is its limited solubility in water, which may require the use of organic solvents in experiments.

Zukünftige Richtungen

There are several future directions for research on HOCPCA. One direction is the development of new analogs of HOCPCA with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of HOCPCA in the treatment of various neurological and psychiatric disorders. Further studies are also needed to elucidate the exact mechanism of action of HOCPCA and its effects on various neurotransmitter systems in the brain.

Synthesemethoden

The synthesis of HOCPCA involves the reaction between piperidine-4-carboxylic acid and 3-hydroxy-4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure HOCPCA.

Wissenschaftliche Forschungsanwendungen

HOCPCA has been studied for its potential applications in various fields such as neuroscience, drug discovery, and pain management. It has been shown to have analgesic effects in animal models of neuropathic pain and may be a promising candidate for the development of new pain medications. HOCPCA has also been studied for its potential as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders.

Eigenschaften

IUPAC Name

1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-19-13-3-2-10(8-12(13)17)9-16-6-4-11(5-7-16)14(15)18/h2-3,8,11,17H,4-7,9H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLADZMOBHFZHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.